![molecular formula C21H20N2O3 B5763773 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid, also known as AMPA, is a synthetic compound that is widely used in scientific research. AMPA is a potent agonist of the glutamate receptor, which plays a crucial role in the central nervous system. The compound is used to investigate the mechanisms of glutamate receptor activation and its effects on biochemical and physiological processes.
Wirkmechanismus
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid acts as an agonist of the glutamate receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. When 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid binds to the glutamate receptor, it causes the channel to open, allowing positively charged ions such as sodium and calcium to enter the cell. This influx of ions leads to the depolarization of the cell membrane and the generation of an action potential.
Biochemical and physiological effects:
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has a variety of biochemical and physiological effects, including the enhancement of synaptic transmission, the induction of long-term potentiation, and the modulation of neuronal excitability. The compound has been shown to improve learning and memory in animal models and has potential therapeutic applications for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for the glutamate receptor. The compound is also readily available and can be synthesized using relatively simple procedures. However, 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has some limitations for lab experiments, including its rapid metabolism and short half-life in vivo. Additionally, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid, including the development of more potent and selective agonists for the glutamate receptor. Additionally, researchers are exploring the potential therapeutic applications of 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanisms of glutamate receptor activation and its effects on neuronal function and plasticity.
Synthesemethoden
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid can be synthesized through a multistep process that involves the reaction of 4-methylphenylacetic acid with 4-aminobenzoyl chloride to form the intermediate 4-(aminocarbonyl)phenylacetic acid. The intermediate is then reacted with 1H-pyrrole-2-carboxylic acid and 1,3-dicyclohexylcarbodiimide to form the final product, 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is widely used in scientific research to investigate the mechanisms of glutamate receptor activation and its effects on biochemical and physiological processes. The compound is used to study the role of glutamate receptors in synaptic plasticity, learning, and memory. 3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is also used to investigate the mechanisms of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-2-4-15(5-3-14)19-12-10-18(11-13-20(24)25)23(19)17-8-6-16(7-9-17)21(22)26/h2-10,12H,11,13H2,1H3,(H2,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXMGPFCNOPGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-carbamoylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)
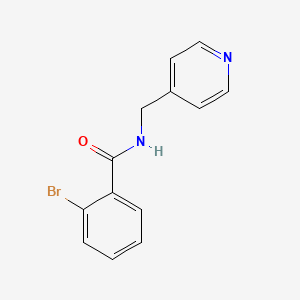
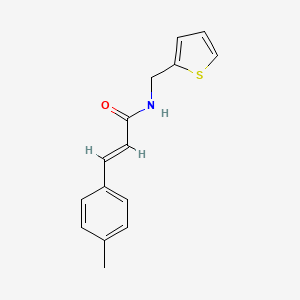
![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)

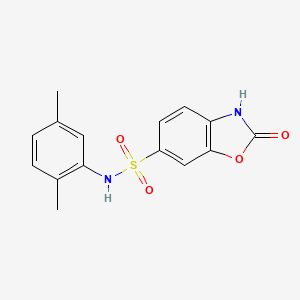
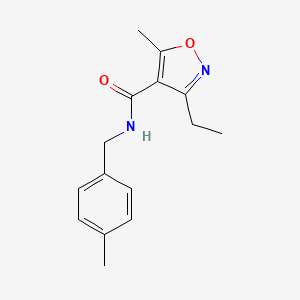
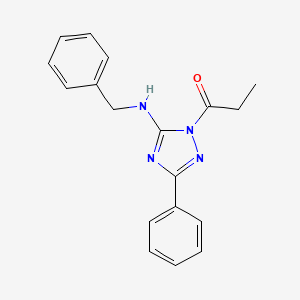
![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)
![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)

![4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)